Cas no 1634647-80-5 ((6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone)
![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone structure](https://ja.kuujia.com/scimg/cas/1634647-80-5x500.png)
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone 化学的及び物理的性質
名前と識別子
-
- (6-fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
- AK474097
- (6-fluoroimidazo[1,2-a]pyridin-3-yl)phenylmethanone
- (6-fluoroimidazo[1,2-a]pyridin-3-yl)-phenylmethanone
- CS-0162261
- AKOS027422795
- C73150
- 3-BENZOYL-6-FLUOROIMIDAZO[1,2-A]PYRIDINE
- DB-223224
- DS-18865
- 1634647-80-5
- (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
-
- MDL: MFCD28142906
- インチ: 1S/C14H9FN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H
- InChIKey: XQUTVRVWWJZXOJ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=NC=C(C(C3C=CC=CC=3)=O)N2C=1
計算された属性
- せいみつぶんしりょう: 240.06989108g/mol
- どういたいしつりょう: 240.06989108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 34.4
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0991837-5g |
(6-fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone |
1634647-80-5 | 95% | 5g |
$430 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KP585-50mg |
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone |
1634647-80-5 | 97% | 50mg |
113.0CNY | 2021-07-12 | |
Chemenu | CM133462-1g |
(6-fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone |
1634647-80-5 | 97% | 1g |
$204 | 2021-08-05 | |
Chemenu | CM133462-5g |
(6-fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone |
1634647-80-5 | 97% | 5g |
$561 | 2021-08-05 | |
Aaron | AR00ATLH-10g |
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone |
1634647-80-5 | 98% | 10g |
$307.00 | 2025-02-10 | |
Aaron | AR00ATLH-250mg |
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone |
1634647-80-5 | 98% | 250mg |
$11.00 | 2025-02-10 | |
1PlusChem | 1P00ATD5-5g |
(6-fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone |
1634647-80-5 | 98% | 5g |
$183.00 | 2023-12-20 | |
A2B Chem LLC | AF03817-5g |
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone |
1634647-80-5 | 97% | 5g |
$200.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F89440-1g |
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone |
1634647-80-5 | 97% | 1g |
¥253.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F89440-250mg |
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone |
1634647-80-5 | 97% | 250mg |
¥79.0 | 2024-07-19 |
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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5. Book reviews
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanoneに関する追加情報
Comprehensive Overview of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (CAS No. 1634647-80-5)
The compound (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone, identified by its CAS number 1634647-80-5, is a fluorinated heterocyclic ketone with significant potential in pharmaceutical and materials science applications. Its unique structure, featuring an imidazo[1,2-a]pyridine core substituted with a fluorine atom and a phenyl ketone group, makes it a versatile intermediate for drug discovery and organic synthesis. Researchers and industry professionals are increasingly interested in this compound due to its promising biological activity and synthetic utility.
In recent years, the demand for fluorinated heterocycles like (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone has surged, driven by their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. This aligns with the growing trend in medicinal chemistry to incorporate fluorine atoms into drug candidates to improve their pharmacokinetic properties. The compound's imidazo[1,2-a]pyridine scaffold is particularly noteworthy, as it is a privileged structure in drug design, found in numerous FDA-approved therapeutics targeting CNS disorders, inflammation, and infectious diseases.
From a synthetic chemistry perspective, CAS 1634647-80-5 offers intriguing possibilities for further derivatization. The reactive ketone moiety allows for nucleophilic additions, reductions, and condensations, while the fluorine atom can participate in cross-coupling reactions or serve as a hydrogen bond acceptor. These features make it a valuable building block for constructing more complex molecules, a topic frequently searched by organic chemists in academic and industrial settings.
The compound's potential applications extend beyond pharmaceuticals. Materials scientists are exploring its use in organic electronics, where fluorinated aromatic systems often exhibit desirable electronic properties. This dual applicability in life sciences and materials science makes (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone a compound of interdisciplinary interest, bridging traditionally separate research domains.
Quality control and characterization of 1634647-80-5 are critical considerations for researchers. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are typically employed to verify the compound's purity and structure. These analytical methods are frequently searched topics among quality assurance professionals working with specialty chemicals.
Environmental and safety profiles of fluorinated compounds like (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone are another area of active investigation. While fluorine substitution can enhance drug properties, researchers are increasingly mindful of developing sustainable synthetic routes and assessing environmental impact—a concern reflected in many recent scientific publications and patent applications.
The commercial availability of CAS 1634647-80-5 from specialty chemical suppliers has facilitated its adoption in research programs worldwide. However, researchers often search for guidance on storage conditions (typically recommended at 2-8°C under inert atmosphere) and handling procedures to maintain compound stability over time.
Patent literature reveals growing interest in imidazo[1,2-a]pyridine derivatives containing fluorine substituents, with several recent applications citing structural analogs of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone. This patent activity suggests the compound's structural framework may yield valuable intellectual property in coming years.
In computational chemistry and molecular modeling studies, the 6-fluoroimidazo[1,2-a]pyridine moiety serves as an interesting case study for investigating fluorine's effects on molecular conformation and intermolecular interactions. These computational approaches, combined with experimental data, help rationalize the compound's observed properties and guide further optimization efforts.
As research into 1634647-80-5 continues, its potential as a precursor for fluorescent probes or imaging agents is being explored. The fluorinated aromatic system could offer advantageous photophysical properties for such applications, combining the benefits of fluorine substitution with the inherent fluorescence of conjugated heterocycles.
The compound's solubility profile—typically soluble in common organic solvents like DMSO, methanol, and dichloromethane but with limited water solubility—is another frequently searched parameter. This information is crucial for researchers designing biological assays or formulation studies.
Looking forward, (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone represents an excellent example of how strategic fluorine incorporation can enhance the properties of heterocyclic compounds. Its continued study will likely yield insights valuable to multiple scientific disciplines while potentially leading to practical applications in healthcare and technology.
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